molecular formula C13H16O4 B2812817 Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate CAS No. 851176-66-4

Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate

Cat. No. B2812817
M. Wt: 236.267
InChI Key: AAIFLAQXSUTJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate is a chemical compound with the molecular formula C13H16O4. It is used in various chemical reactions and has been mentioned in scientific literature .


Chemical Reactions Analysis

The compound has been mentioned in the context of the reaction of activated esters with epoxides . These reactions result in self-curable, highly flexible epoxy compounds .

Scientific Research Applications

Synthesis and Derivatives Formation

A significant area of research involves the synthesis of α-hydroxy acids and their derivatives from oxirane compounds, including Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate. These compounds react with water, alcohols, or phenol to produce a range of products such as 2-substituted 2-hydroxyacetic acids, alkyl 2-alkoxyacetates, and phenyl 2-phenoxyacetates. Such reactions demonstrate the versatility of oxirane derivatives in organic synthesis, offering pathways to various bioactive molecules and intermediates used in further chemical transformations (Florac et al., 1991).

Rearrangement and Ring-Opening Reactions

Research has also explored the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates to synthesize 2-(phenoxymethyl)oxirane derivatives. This process not only forms new C-O bonds but also cleaves C-S bonds, showcasing an unusual reaction route with mild conditions and high efficiency. The findings from such studies provide insight into the reactivity of oxirane derivatives and open up new synthetic routes for complex organic molecules (Shen et al., 2017).

Application in Antimicrobial Agents

Another avenue of research involves the development of new biocidal compounds from Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate derivatives for potential use in the plastic industry. These compounds have been synthesized and evaluated for their antimicrobial properties, indicating the potential of oxirane derivatives as additives in materials to enhance microbial resistance. Such applications are crucial for developing hygienic materials used in medical, food packaging, and water purification contexts (Zaiton et al., 2018).

Corrosion Inhibition

The corrosion inhibition effectiveness of aromatic epoxy monomers derived from Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate on carbon steel in acidic solutions has been investigated, revealing that these compounds act as efficient corrosion inhibitors. Such studies highlight the potential of oxirane derivatives in protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components in industrial applications (Dagdag et al., 2019).

Electrochromic Materials

Research on poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, synthesized from Oxiran-2-ylmethyl derivatives, indicates their potential in electrochromic devices. These materials exhibit significant electrochromic enhancement, including high contrast ratios and fast switching times, making them suitable for applications in smart windows, displays, and other optical devices (Zhang et al., 2014).

properties

IUPAC Name

oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-10-5-3-4-6-12(10)16-9-13(14)17-8-11-7-15-11/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIFLAQXSUTJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate

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